molecular formula C14H20ClNO B4968037 2-(Azocan-1-ylmethyl)-4-chlorophenol

2-(Azocan-1-ylmethyl)-4-chlorophenol

Cat. No.: B4968037
M. Wt: 253.77 g/mol
InChI Key: RGFULYNQPPSHHL-UHFFFAOYSA-N
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Description

2-(Azocan-1-ylmethyl)-4-chlorophenol is a chlorinated phenolic compound featuring an azocan-1-ylmethyl substituent at the 2-position of the aromatic ring. Azocan, an eight-membered saturated nitrogen-containing heterocycle, confers unique steric and electronic properties to the molecule.

Properties

IUPAC Name

2-(azocan-1-ylmethyl)-4-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c15-13-6-7-14(17)12(10-13)11-16-8-4-2-1-3-5-9-16/h6-7,10,17H,1-5,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFULYNQPPSHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azocan-1-ylmethyl)-4-chlorophenol typically involves the reaction of 4-chlorophenol with azocan-1-ylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Azocan-1-ylmethyl)-4-chlorophenol may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azocan-1-ylmethyl)-4-chlorophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Corresponding substituted phenolic compounds.

Scientific Research Applications

2-(Azocan-1-ylmethyl)-4-chlorophenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Azocan-1-ylmethyl)-4-chlorophenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the azocan-1-ylmethyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects.

Comparison with Similar Compounds

The following table and analysis compare 2-(Azocan-1-ylmethyl)-4-chlorophenol with structurally related compounds, focusing on substituent effects, biological activity, and reactivity.

Table 1: Structural and Functional Comparison of 2-(Azocan-1-ylmethyl)-4-chlorophenol and Analogous Compounds

Compound Name Substituent(s) Key Features/Biological Activity References
2-(Azocan-1-ylmethyl)-4-chlorophenol Azocan-1-ylmethyl (cyclic amine), -Cl Potential enhanced receptor binding due to conformational flexibility of azocan; possible antimicrobial or enzyme-modulating activity (inferred from similar compounds). -
4-Chlorophenol -OH, -Cl Simple antiseptic/disinfectant; lacks complex substituents.
4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol -NH-(3-fluorophenyl)methyl, -Cl Amino-methyl group enhances interactions with biological targets; fluorine alters electronic properties.
2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol Bulky 2,2-dimethylpropyl amino, -Cl Steric hindrance reduces toxicity compared to simpler amino analogs; potential nephrotoxicity.
2-(Benzyloxy)-4-bromophenol -O-benzyl, -Br Benzyloxy group increases lipophilicity; bromine enhances halogen bonding.
2-((3-Aminopiperidin-4-yl)methyl)phenol -CH₂-(3-aminopiperidinyl) Piperidine ring improves metabolic stability; fluorine analogs show enhanced pharmacokinetics.

Key Comparative Insights

Steric and Electronic Effects
  • Azocan vs. Linear Amines: The azocan group’s cyclic structure and larger size may provide greater steric hindrance compared to linear amines (e.g., 4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol ). This could influence binding affinity to enzymes or receptors, as seen in bulky analogs like 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol, where steric effects reduce toxicity .

Future Research Priorities :

  • Synthesis and purification of 2-(Azocan-1-ylmethyl)-4-chlorophenol.
  • Comparative studies on its enzymatic inhibition, antimicrobial efficacy, and toxicity relative to Table 1 compounds.
  • Computational modeling to predict binding modes and metabolic pathways.

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